2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C8H13N5O3 and a molecular weight of 227.22 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be further processed to obtain the desired compound. Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as nitric acid.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur under different conditions, often involving halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is primarily used in scientific research. Its applications include:
Chemistry: As a versatile scaffold in organic synthesis, it is used to prepare more complex heterocyclic systems.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety exhibits tautomerism, which influences its reactivity and biological activity . This tautomerism can lead to changes in structure and properties, affecting the compound’s interaction with biological targets.
Comparison with Similar Compounds
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can be compared with other pyrazole derivatives, such as:
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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